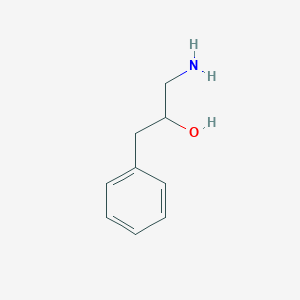

1-Amino-3-phenylpropan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIXMZQZEAAIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396016 | |

| Record name | 1-amino-3-phenyl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50411-26-2 | |

| Record name | 1-amino-3-phenyl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-3-phenylpropan-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-phenylpropan-2-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring an amine, a hydroxyl group, and a phenyl moiety, allows for a wide range of chemical modifications, making it a valuable intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on data relevant to researchers and professionals in drug development. While its direct biological activity is not extensively documented in publicly available literature, its role as a precursor to potentially bioactive compounds underscores its importance in medicinal chemistry.

Chemical Structure and Identification

This compound, a derivative of phenylalanine, is a chiral molecule existing as two enantiomers, (R)- and (S)-1-amino-3-phenylpropan-2-ol. The presence of two stereocenters at the C1 and C2 positions of the propane backbone gives rise to these non-superimposable mirror images.

Chemical Structure:

Caption: General structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-amino-3-phenyl-2-propanol |

| Molecular Formula | C₉H₁₃NO |

| CAS Number | 50411-26-2 |

| Molecular Weight | 151.21 g/mol [1] |

| InChI Code | 1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 |

| InChI Key | JIIXMZQZEAAIJX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(CN)O |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical Form | Solid | |

| Melting Point | 93-95 °C | For the (R)-(+)-enantiomer.[1] |

| Boiling Point | 293 °C at 760 mmHg | For the related isomer 3-amino-3-phenyl-1-propanol.[2] |

| Solubility | Soluble in water, ethanol, and ether. | For the related isomer DL-Phenylalaninol.[3] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere. |

Synthesis and Purification

A common synthetic route to amino-phenylpropan-ol derivatives involves the reduction of a corresponding amino ketone.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable phenylpropanone derivative.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination of 1-phenyl-2-propanone

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired stereochemistry.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-2-propanone in a suitable solvent such as methanol.

-

Amine Source: Add an amine source, for example, ammonium acetate, to the solution.

-

Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent like sodium cyanoborohydride (NaBH₃CN).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl). Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone. Basify the aqueous layer with a base (e.g., NaOH) to a pH of approximately 12.

-

Extraction: Extract the basic aqueous layer multiple times with an organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system, such as a mixture of isopropanol and toluene.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of this compound. The following are representative spectral data for related amino-phenylpropanol compounds.

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group, the methylene protons, and the amine protons. The exact chemical shifts and coupling constants will depend on the specific isomer and solvent. |

| ¹³C NMR (CDCl₃) | Aromatic carbon signals (~126-138 ppm), a signal for the carbon bearing the hydroxyl group (~71-73 ppm), and signals for the other aliphatic carbons.[4] |

| IR Spectroscopy | Broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching vibrations. C-H stretching vibrations from the aromatic and aliphatic groups, and C=C stretching from the phenyl ring. |

| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities, mechanism of action, or associated signaling pathways for this compound itself. It is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. For instance, its derivatives are explored for their potential as appetite suppressants and antidepressants.

The broader class of phenylpropanoids, derived from phenylalanine and tyrosine, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are integral to plant defense mechanisms and have been studied for their potential health benefits in humans. However, it is crucial to note that the biological effects of the parent this compound molecule may not be the same as its more complex derivatives or other members of the phenylpropanoid class.

Further research is required to elucidate the specific pharmacological profile of this compound and to determine if it interacts with any specific biological pathways.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Table 4: Safety Information

| Hazard | Description |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or use a fume hood. |

Conclusion

This compound is a foundational molecule in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. This guide has summarized its key chemical and physical properties, provided an overview of its synthesis, and highlighted the current state of knowledge regarding its biological activity. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for its effective utilization in the design and synthesis of novel compounds with therapeutic potential. Future investigations into the specific biological effects of this molecule are warranted to fully explore its potential applications.

References

Synthesis of (S)-1-Amino-3-phenylpropan-2-ol from L-Phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-1-amino-3-phenylpropan-2-ol, also known as L-phenylalaninol, from the readily available chiral building block, L-phenylalanine. L-phenylalaninol is a valuable chiral intermediate in the synthesis of various pharmaceuticals and chiral auxiliaries. This document details established chemical reduction methodologies, presenting quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic pathway.

Introduction

(S)-1-amino-3-phenylpropan-2-ol is the amino alcohol derived from the formal reduction of the carboxylic acid group of L-phenylalanine.[1] The direct reduction of the amino acid presents a straightforward and atom-economical approach to this important chiral molecule. This guide focuses on prevalent and effective methods employing metal hydride reducing agents, providing a comparative analysis of their yields and procedural requirements.

Core Synthesis Pathway: Reduction of L-Phenylalanine

The primary transformation involves the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol. This is typically achieved using powerful reducing agents capable of reducing carboxylic acids, such as lithium aluminum hydride (LAH) or in situ generated borane from sodium borohydride.

Caption: General reaction scheme for the reduction of L-phenylalanine.

Comparative Data on Reduction Methods

The selection of a reduction method often depends on factors such as yield, safety, cost, and scalability. The following table summarizes quantitative data from various established protocols for the synthesis of L-phenylalaninol from L-phenylalanine.

| Reducing Agent/Method | Substrate | Solvent | Reported Yield | Reference |

| Lithium Aluminum Hydride (LAH) | L-Phenylalanine | THF | 87% | Organic Syntheses[1] |

| Sodium Borohydride / Iodine (NaBH₄/I₂) | L-Phenylalanine | THF | 72% | J. Org. Chem. 1993, 58, 3568[2] |

| Lithium Borohydride (LiBH₄) | L-Phenylalanine | THF | 70% | J. Org. Chem. 1993, 58, 3568[2] |

| Lithium / Aluminum Chloride (Li/AlCl₃) | L-Phenylalanine | THF | 74.8 - 91.4% | JOCPR, 2015, 7(12):830-833[3] |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the most common and effective methods of reducing L-phenylalanine.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

This procedure is adapted from a general method for the reduction of amino acids reported in Organic Syntheses, which has been successfully applied to L-phenylalanine.[1]

Workflow:

Caption: Workflow for the LAH reduction of L-phenylalanine.

Protocol:

-

Apparatus Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF, 1200 mL).

-

Addition of Amino Acid: L-phenylalanine is added slowly to the stirred suspension of LAH in THF. Caution: The addition is exothermic and may cause vigorous evolution of hydrogen gas. The rate of addition should be controlled to maintain a manageable reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (typically monitored by TLC or other appropriate methods).

-

Quenching: The reaction mixture is cooled to 10°C in an ice bath. The reaction is carefully quenched by the sequential and slow addition of water (47 mL), followed by 15% aqueous sodium hydroxide (47 mL), and finally water (141 mL). Caution: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.

-

Work-up: The resulting white precipitate is removed by filtration. The filter cake is washed with ethyl ether (3 x 150 mL). The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude L-phenylalaninol.

-

Purification: The product can be further purified by recrystallization, for example, from boiling toluene.[4]

Method 2: Reduction with Sodium Borohydride and Iodine (NaBH₄/I₂)

This method generates diborane in situ, which is the active reducing agent for the carboxylic acid. It is considered a milder alternative to LAH. This protocol is based on a procedure reported in the Journal of Organic Chemistry.[2]

Workflow:

Caption: Workflow for the NaBH₄/I₂ reduction of L-phenylalanine.

Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, and flushed with an inert gas (e.g., argon).

-

Reagent Preparation: The flask is charged with L-phenylalanine (500 mmol) and sodium borohydride (2.4 equivalents) suspended in anhydrous THF.

-

Addition of Iodine: A solution of iodine (1 equivalent) in THF is added dropwise to the stirred suspension at 0°C. Vigorous gas evolution is typically observed.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux overnight.

-

Work-up: The reaction mixture is cooled to room temperature and hydrolyzed by the dropwise addition of methanol. The solvent is then removed in vacuo.

-

Extraction: The residue is taken up in 20% aqueous potassium hydroxide (KOH), and the product is extracted with methyl-tert-butyl ether (MTBE).

-

Isolation: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and evaporated to dryness to yield the crude product.

-

Purification: The crude material is recrystallized from toluene to afford L-phenylalaninol as colorless crystals.[2]

Method 3: Reduction with Lithium and Aluminum Chloride (Li/AlCl₃)

This method provides a high-yielding alternative to traditional hydride reagents. The protocol involves the activation of the carboxyl group with AlCl₃ followed by reduction with lithium metal.[3]

Protocol:

-

Activation: To a suspension of anhydrous aluminum chloride (13.48 mmol) in anhydrous THF (30 mL), add sodium L-phenylalaninate (13.37 mmol) slowly. Stir the mixture at 55°C for 1 hour, maintaining the pH between 3 and 4.

-

Reduction: Add lithium chips (80.00 mmol) and tert-butanol (10 mL) to the reaction mixture. Maintain the temperature at 65°C with stirring for another 1.5 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the remaining solid residue in a 10% NaOH solution (30 mL) and stir for 3 hours at room temperature for hydrolysis.

-

Extraction and Isolation: The product is then extracted from the aqueous basic solution, and the organic extracts are combined, dried, and concentrated to yield L-phenylalaninol.

Safety Considerations

-

Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment. Personal protective equipment, including a fire-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Sodium Borohydride/Iodine: This reaction generates hydrogen gas and should be performed in a well-ventilated fume hood. Iodine is corrosive and toxic.

-

Lithium Metal: Lithium is a reactive metal that can ignite in the presence of moisture. It should be handled under an inert atmosphere.

Conclusion

The synthesis of (S)-1-amino-3-phenylpropan-2-ol from L-phenylalanine is a well-established transformation that can be achieved through several reliable methods. The choice of reducing agent is a critical parameter, with lithium aluminum hydride offering high yields in a one-step process, while the sodium borohydride/iodine system provides a milder alternative. The Li/AlCl₃ method also presents a high-yield option. Careful attention to experimental conditions and safety protocols is essential for the successful and safe execution of these syntheses. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.

References

1-Amino-3-phenylpropan-2-ol CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-3-phenylpropan-2-ol, a key chemical intermediate with potential applications in pharmaceutical research and development. The document details its chemical identity, supplier information, and explores potential synthetic routes and biological significance based on available scientific literature.

Chemical Identity and Properties

This compound, a substituted derivative of phenylalaninol, is a chiral amino alcohol. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 50411-26-2 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-1-benzyl-ethanol, β-Amino-benzenepropanol |

Supplier Information

This compound is available from several commercial suppliers, primarily for research and development purposes.

| Supplier | Purity | Additional Information |

| Sigma-Aldrich | Typically ≥95% | Available through various brands on their platform. |

| Ambeed, Inc. | ≥95% | - |

| Santa Cruz Biotechnology | - | - |

| Cayman Chemical | - | - |

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway: Reductive Amination

A common and effective method for the synthesis of amino alcohols is the reductive amination of a corresponding keto-alcohol.

Workflow of the Conceptual Synthetic Pathway

Caption: Conceptual workflow for the synthesis of this compound.

Representative Experimental Protocol (Adapted from Phenylpropanolamine Synthesis)

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Objective: To synthesize this compound via reductive amination of 1-Hydroxy-3-phenylpropan-2-one.

Materials:

-

1-Hydroxy-3-phenylpropan-2-one

-

Ammonia (solution or gas)

-

Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd/C) and Hydrogen gas

-

Methanol or Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (if using H₂/Pd/C)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 1-Hydroxy-3-phenylpropan-2-one in methanol in a round-bottom flask.

-

Amination: Add a solution of ammonia in methanol to the flask. Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Reduction:

-

Method A (Sodium Cyanoborohydride): Slowly add sodium cyanoborohydride to the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Method B (Catalytic Hydrogenation): Transfer the methanolic solution to a hydrogenation apparatus. Add a catalytic amount of Pd/C and subject the mixture to a hydrogen atmosphere (typically 2-3 bar) with vigorous stirring until hydrogen uptake ceases.

-

-

Work-up:

-

If using NaBH₃CN, quench the reaction by carefully adding dilute HCl.

-

If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

-

-

Extraction: Concentrate the reaction mixture under reduced pressure. Basify the residue with a NaOH solution to a pH of >10. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity and signaling pathway involvement of this compound are limited. However, the broader class of phenylpropanoids and related amino alcohols have been investigated for various biological effects.

Involvement in Insulin Signaling (Inferred from Phenylalaninol)

Recent research has indicated that phenylalanine and its reduced form, phenylalaninol, can modulate insulin signaling. Phenylalaninol has been shown to block the phenylalanylation of the insulin receptor β-subunit (IRβ), which in turn sensitizes insulin signaling. This suggests that compounds with a similar structural backbone, such as this compound, could potentially interact with components of the insulin signaling pathway.

Hypothesized Interaction with Insulin Signaling Pathway

Caption: Potential modulatory role in the insulin signaling pathway.

General Biological Activities of Phenylpropanoids

Phenylpropanoids, as a class, are known to exhibit a wide range of biological activities, including:

-

Antimicrobial properties

-

Antioxidant effects

-

Anti-inflammatory action

It is plausible that this compound may share some of these general properties, although specific studies are required for confirmation.

Conclusion

This compound is a readily accessible chemical intermediate with potential for further investigation in drug discovery and development. While detailed biological studies on this specific compound are sparse, its structural similarity to other biologically active phenylpropanolamines, particularly in the context of insulin signaling, warrants further exploration. The synthetic routes outlined in this guide provide a foundation for researchers to produce this compound for further in vitro and in vivo evaluation. Future research should focus on elucidating the specific pharmacological profile of this compound and its potential interactions with various cellular signaling pathways.

Spectroscopic Analysis of 1-Amino-3-phenylpropan-2-ol: A Technical Guide

Introduction

1-Amino-3-phenylpropan-2-ol and its analogs are important chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of their structural and spectroscopic properties is crucial for researchers in drug discovery and development. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a representative compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a closely related structural isomer. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

Due to the limited availability of a complete, published dataset for this compound, this guide presents the spectroscopic data for the closely related and well-characterized compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol). The structural similarity makes its spectroscopic data highly representative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 - 7.29 | m | 5H | Aromatic (C₆H₅) |

| 3.61 | dd | 1H | CH₂-OH |

| 3.38 | dd | 1H | CH₂-OH |

| 3.10 | m | 1H | CH-NH₂ |

| 2.78 | dd | 1H | C₆H₅-CH₂ |

| 2.50 | dd | 1H | C₆H₅-CH₂ |

| ~1.5 (broad) | s | 3H | NH₂, OH |

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 138.8 | Aromatic (Quaternary C) |

| 129.3 | Aromatic (CH) |

| 128.5 | Aromatic (CH) |

| 126.3 | Aromatic (CH) |

| 66.5 | CH₂-OH |

| 54.7 | CH-NH₂ |

| 40.5 | C₆H₅-CH₂ |

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3290 | Strong, Broad | O-H, N-H stretching |

| 3080 - 3030 | Medium | Aromatic C-H stretching |

| 2920 - 2850 | Medium | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C bending |

| 1050 | Strong | C-O stretching |

| 740, 700 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)[3]

Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 151 | ~1 | [M]⁺ (Molecular Ion) |

| 120 | ~15 | [M - CH₂OH]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~15 | [C₅H₅]⁺ |

| 30 | ~50 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary and should be optimized for the specific sample and equipment.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically 4-5 cm).

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum of the sample. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization)

Sample Preparation:

-

For analysis by a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

-

For GC-MS analysis, the sample is first dissolved in a volatile organic solvent (e.g., methanol, dichloromethane).

Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the case of a direct insertion probe, the sample is heated to induce vaporization. In GC-MS, the sample is vaporized in the heated injection port and separated by the gas chromatograph before entering the mass spectrometer.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biological Versatility of 1-Amino-3-phenylpropan-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-amino-3-phenylpropan-2-ol scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for compounds with diverse and significant biological activities. Derivatives of this core structure have shown promise in critical therapeutic areas, primarily as modulators of the central nervous system and as agents targeting metabolic disorders. This technical guide provides an in-depth analysis of two prominent classes of these derivatives: monoamine reuptake inhibitors and hypolipidemic agents. It details their quantitative biological data, the experimental protocols used for their evaluation, and the underlying mechanisms of action.

Monoamine Reuptake Inhibition: Targeting Neurological Disorders

A significant area of research has focused on this compound derivatives as inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft.[1] Dysfunction in these transport systems is implicated in a range of neurological and psychiatric conditions.[1]

Quantitative Activity Data

The 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series has been identified as a potent class of monoamine reuptake inhibitors.[2] These compounds exhibit varying degrees of selectivity for the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. A notable example from this series, compound 20 , demonstrates a high affinity for NET with an IC50 of 4 nM and an 86-fold selectivity over SERT.[2]

| Compound | Phenyl Substitution | Indole Substitution | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/NET) |

| 1 | H | H | 28 | 1200 | 43 |

| 20 | 4-F | 5-F | 4 | 344 | 86 |

| 21 | 4-Cl | 5-F | 7 | 450 | 64 |

| 22 | 4-Me | 5-F | 12 | 600 | 50 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2009.[2]

Experimental Protocols

The determination of inhibitory activity on monoamine transporters is primarily conducted through in vitro assays using either radioligand binding or neurotransmitter uptake methods.[3][4]

This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for a specific transporter.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) are commonly used.[3]

-

Radioligands: Typical radioligands include [³H]nisoxetine for NET and [³H]citalopram for SERT.[3]

-

Procedure:

-

Cell membranes expressing the transporter of interest are prepared.

-

The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

The mixture is then filtered through glass fiber filters to separate the bound from the unbound radioligand.

-

The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the transporter, is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

This functional assay directly measures the inhibition of the transporter's ability to uptake its respective neurotransmitter.[5][6]

-

Cell Lines: As with the binding assay, HEK293 cells expressing the specific human monoamine transporter are utilized.[5]

-

Radiolabeled Substrates: [³H]norepinephrine or [³H]serotonin are used as the substrates for their respective transporters.[3]

-

Procedure:

-

Cells are plated in multi-well plates and grown to confluency.

-

The cells are pre-incubated with varying concentrations of the test compound.

-

The uptake reaction is initiated by adding the radiolabeled neurotransmitter.

-

After a short incubation period at a controlled temperature (e.g., 37°C), the uptake is terminated by rapidly washing the cells with ice-cold buffer.[5]

-

The cells are lysed, and the amount of radioactivity taken up by the cells is quantified by scintillation counting.

-

The IC50 value is calculated as the concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50%.

-

Mechanism of Action and Signaling

The primary mechanism of action for these compounds is the direct blockade of the monoamine transporters located on the presynaptic neuron.[1] By inhibiting these transporters, the reuptake of neurotransmitters such as norepinephrine and serotonin from the synaptic cleft is reduced. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1]

Mechanism of monoamine reuptake inhibition.

Hypolipidemic Activity: A Strategy Against Metabolic Disorders

A structurally related class of compounds, the 3-amino-2-methyl-1-phenylpropanones, has demonstrated significant potential as hypolipidemic agents.[7] These derivatives effectively lower serum cholesterol and triglyceride levels in animal models, suggesting a role in the management of dyslipidemia and related cardiovascular diseases.[7]

Quantitative Activity Data

Several synthesized 3-amino-2-methyl-1-phenylpropanone analogs have shown potent hypolipidemic effects in rodents.[7] The activity is measured by the percentage reduction in serum lipid levels after a specific treatment period.

| Compound | R Group (Amino) | Phenyl Substitution | % Cholesterol Reduction | % Triglyceride Reduction |

| 4 | Perhydroazepin-1-yl | H | 63% | 33% |

| 5 | 4-Methylpiperazin-1-yl | H | 58% | 37% |

| 17 | 4-(Pyrrolidinocarbonylmethyl)piperazin-1-yl | 4-F | 42% | 54% |

Data from in vivo studies in CF1 mice at 8 mg/kg/day for 16 days. Sourced from the Journal of Medicinal Chemistry, 1995.[7]

Furthermore, these compounds have been shown to reduce the activity of key enzymes involved in lipid metabolism, including HMG-CoA reductase.[7]

Experimental Protocols

The evaluation of hypolipidemic activity involves both in vivo studies in animal models and in vitro enzyme assays.

This protocol assesses the overall effect of the test compounds on the lipid profile of animals, often on a high-fat diet to induce hyperlipidemia.[8][9][10][11]

-

Animal Model: Male Sprague-Dawley rats or CF1 mice are commonly used.

-

Induction of Hyperlipidemia: Animals are fed a high-fat diet, often supplemented with cholesterol, for a period to establish elevated lipid levels.[10]

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment groups receive the test compound orally or via intraperitoneal injection at a specified dose and frequency for a defined period (e.g., 14-16 days).[7]

-

A positive control group treated with a standard hypolipidemic drug (e.g., lovastatin) is often included.

-

Blood samples are collected at the end of the treatment period.

-

Serum levels of total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are measured using standard enzymatic colorimetric assays.

-

The percentage reduction in lipid levels in the treated groups is calculated relative to the hyperlipidemic control group.

-

This in vitro assay measures the direct inhibitory effect of the compounds on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[12][13][14][15]

-

Enzyme Source: Purified HMG-CoA reductase enzyme.

-

Principle: The assay spectrophotometrically measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by the enzyme.[13][14]

-

Procedure:

-

The reaction is set up in a multi-well plate or cuvette.

-

The reaction mixture contains assay buffer, NADPH, and the HMG-CoA reductase enzyme.

-

The test compound at various concentrations is added to the wells. A control without an inhibitor is also prepared.

-

The reaction is initiated by adding the substrate, HMG-CoA.

-

The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C).

-

The rate of NADPH consumption is calculated from the linear portion of the reaction curve.

-

The IC50 value is determined as the concentration of the compound that inhibits 50% of the enzyme's activity.

-

Mechanism of Action and Signaling

The hypolipidemic effect of these 1-phenylpropanone derivatives is, at least in part, attributed to their ability to inhibit key enzymes in lipid metabolism. By inhibiting HMG-CoA reductase, they block a critical step in the de novo synthesis of cholesterol in the liver.[16] This reduction in intracellular cholesterol can lead to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[16]

Inhibition of the cholesterol biosynthesis pathway.

Conclusion

Derivatives of this compound are a versatile class of compounds with significant, clinically relevant biological activities. The 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series shows great promise as selective norepinephrine reuptake inhibitors for the potential treatment of neurological disorders. Concurrently, the 3-amino-2-methyl-1-phenylpropanone series demonstrates potent hypolipidemic effects, positioning them as potential leads for new anti-hyperlipidemia therapies. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this important chemical scaffold.

References

- 1. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 2. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo anti-hyperlipidemic activity of the triterpene from the stem bark of Protorhus longifolia (Benrh) Engl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and In vivo Antioxidant, Anti-hyperlipidemic Properties and Chemical Characterization of Centella asiatica (L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, characterization and hypolipidemic activity of ferulic acid in high-fat-diet-induced hyperlipidemia in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Properties of (S)- and (R)-2-Amino-3-phenylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties of the enantiomers of 2-amino-3-phenylpropan-1-ol, commonly known as L-phenylalaninol ((S)-enantiomer) and D-phenylalaninol ((R)-enantiomer). Chirality is a critical determinant of biological activity, and understanding the distinct characteristics of each enantiomer is paramount for applications in pharmaceutical sciences and organic synthesis. This document details the physicochemical and chiroptical properties, provides established experimental protocols for their synthesis and resolution, outlines analytical techniques for enantiomeric discrimination, and explores the biological significance of these chiral molecules.

Introduction

2-Amino-3-phenylpropan-1-ol is a chiral amino alcohol derived from the amino acid phenylalanine. It possesses a single stereocenter at the C2 carbon, giving rise to two non-superimposable mirror images: (S)-(-)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol) and (R)-(+)-2-amino-3-phenylpropan-1-ol (D-phenylalaninol). These enantiomers are valuable chiral building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. Their distinct spatial arrangements lead to different interactions with other chiral molecules, such as biological receptors and enzymes, resulting in varied pharmacological and toxicological profiles.

The IUPAC name for this compound is 2-amino-3-phenylpropan-1-ol.[1][2][3][4][5] The CAS numbers for the individual enantiomers and the racemic mixture are provided in the data summary table.

Physicochemical and Chiroptical Properties

The enantiomers of 2-amino-3-phenylpropan-1-ol share identical physical properties in an achiral environment, such as melting point and solubility. However, their interaction with plane-polarized light, known as optical activity, is equal in magnitude but opposite in direction.

| Property | (S)-(-)-2-Amino-3-phenylpropan-1-ol (L-Phenylalaninol) | (R)-(+)-2-Amino-3-phenylpropan-1-ol (D-Phenylalaninol) | Racemic (DL)-2-Amino-3-phenylpropan-1-ol |

| CAS Number | 3182-95-4[6][7] | 5267-64-1[3][8] | 16088-07-6[1][5] |

| Molecular Formula | C₉H₁₃NO[4][6] | C₉H₁₃NO[3] | C₉H₁₃NO[1] |

| Molecular Weight | 151.21 g/mol [6] | 151.21 g/mol [8] | 151.21 g/mol [1] |

| Melting Point | 92-94 °C[7] | 93-95 °C[8] | 87-88 °C |

| Appearance | White to cream or yellow crystals/powder[6][7] | White to yellow crystalline powder and chunks | Not specified |

| Specific Rotation ([α]D) | -22.8° (c = 1.2 in 1 M HCl) | +22.8° (c = 1.2 in 1 M HCl)[8] | 0° |

| Solubility | Soluble in water and methanol.[6] Easily soluble in chloroform, ethyl acetate, ethanol, and methanol.[7] | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | Not specified |

Experimental Protocols

Enantioselective Synthesis

3.1.1. Synthesis of (S)-2-Amino-3-phenylpropan-1-ol from L-Phenylalanine

This protocol involves the reduction of the carboxylic acid group of L-phenylalanine.

-

Materials: L-Phenylalanine, Thionyl chloride, Methanol, Lithium aluminum hydride (LiAlH₄), Dry Tetrahydrofuran (THF), 1 M Sodium hydroxide (NaOH) solution, Sodium sulfate (Na₂SO₄), Celite.

-

Procedure:

-

Esterification: To a stirred suspension of L-phenylalanine (1 equivalent) in methanol at 0 °C, add thionyl chloride (1.5 equivalents) dropwise. Allow the reaction to stir at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride.[9]

-

Reduction: Prepare a suspension of LiAlH₄ (4 equivalents) in dry THF. To this suspension, add a solution of L-phenylalanine methyl ester (1 equivalent) in dry THF dropwise at 50 °C. Reflux the reaction mixture for 5 hours.[9]

-

Work-up: Cool the reaction to 0 °C and slowly add 1 M NaOH solution. Heat the resulting mixture to reflux for 2 hours, then cool to room temperature and filter through a pad of Celite.[9]

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (S)-2-amino-3-phenylpropan-1-ol.[9]

-

3.1.2. Synthesis of (R)-2-Amino-3-phenylpropan-1-ol from D-Phenylalanine

The procedure is analogous to the synthesis of the (S)-enantiomer, using D-phenylalanine as the starting material.

Chiral Resolution of Racemic 2-Amino-3-phenylpropan-1-ol

This method utilizes a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities.

-

Materials: Racemic 2-amino-3-phenylpropan-1-ol, (+)-Tartaric acid, Methanol, Sodium hydroxide solution.

-

Procedure:

-

Diastereomeric Salt Formation: Dissolve racemic 2-amino-3-phenylpropan-1-ol (1 equivalent) in methanol. Add a solution of (+)-tartaric acid (0.5-1.0 equivalent) in methanol.[10]

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.[10]

-

Isolation: Collect the crystals by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base, such as NaOH solution, to liberate the enantiomerically enriched amine.

-

Analytical Methods for Enantiomeric Discrimination

4.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of 2-amino-3-phenylpropan-1-ol.

-

Principle: The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

-

Typical CSPs:

-

Experimental Workflow:

References

- 1. Phenylalaninol - Wikipedia [en.wikipedia.org]

- 2. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Phenylalaninol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. DL-Phenylalaninol | C9H13NO | CID 76652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Phenylalaninol - LKT Labs [lktlabs.com]

- 7. Synthesis of L-Phenylalaninol - LISKON [liskonchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Solubility Profile of 1-Amino-3-phenylpropan-2-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 1-Amino-3-phenylpropan-2-ol in common organic solvents. The information contained herein is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis, for whom understanding solubility is a critical parameter for process development, formulation, and analytical characterization.

Due to a lack of publicly available quantitative solubility data for this compound, this guide presents qualitative solubility information based on a closely related structural isomer, (2R)-2-amino-3-phenylpropan-1-ol. It is presumed that this compound will exhibit a similar solubility profile. For precise quantitative measurements, a detailed experimental protocol for solubility determination is provided.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of (2R)-2-amino-3-phenylpropan-1-ol, a structural isomer of this compound. This information serves as a valuable initial guide for solvent selection.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1] |

| Ethanol | Soluble[1] | |

| Esters | Ethyl Acetate | Soluble[1] |

| Chlorinated Solvents | Chloroform | Soluble[1] |

Note: This data is for the structural isomer (2R)-2-amino-3-phenylpropan-1-ol and should be used as an estimation for this compound. Experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound, the shake-flask method is recommended. This method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[2][3][4][5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

The dilution factor is the ratio of the final volume of the diluted sample to the initial volume of the filtrate used for dilution.

-

Visual Representations

The following diagrams illustrate the experimental workflow for solubility determination and a logical decision-making process for solvent selection.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical flow for selecting a suitable solvent based on solubility requirements.

References

An In-depth Technical Guide to the Stereochemistry of 1-Amino-3-phenylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-amino-3-phenylpropan-2-ol, a chiral amino alcohol with significant potential in pharmaceutical and chemical synthesis. This document delves into the synthesis, separation, and characterization of its stereoisomers, offering detailed experimental protocols and quantitative data to support advanced research and development.

Introduction

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the amino and hydroxyl groups profoundly influences the molecule's biological activity and chemical reactivity. Understanding and controlling the stereochemistry of this compound is therefore critical for its application in drug design, asymmetric synthesis, and materials science. This guide will explore the key methodologies for obtaining stereochemically pure forms of this compound and present their defining characteristics.

Stereoselective Synthesis of this compound Stereoisomers

The controlled synthesis of specific stereoisomers of this compound can be achieved through various strategies, including stereoselective reduction of a corresponding aminoketone or the use of chiral starting materials. A prevalent method involves the reductive amination of a chiral precursor.

Experimental Protocol: Stereoselective Reductive Amination

This protocol is adapted from established methods for the synthesis of similar phenylpropanolamines and can be optimized for the specific synthesis of this compound stereoisomers.

Objective: To synthesize a specific stereoisomer of this compound via reductive amination of a chiral precursor.

Materials:

-

Chiral precursor (e.g., a stereochemically pure α-hydroxy ketone)

-

Primary aralkylamine (e.g., benzylamine)

-

Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

-

Methanol or Ethanol

-

Hydrogen gas source

-

Standard laboratory glassware and reaction setup for hydrogenation

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the chiral precursor and an equimolar amount of the primary aralkylamine in a suitable alcohol solvent (e.g., methanol).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 3-5 kg/cm ²) and stir the reaction mixture vigorously at a controlled temperature (e.g., 20-50°C).

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude N-aralkylated amino alcohol.

-

Deprotection (Hydrogenolysis): Dissolve the crude product in a suitable solvent and add a fresh portion of the hydrogenation catalyst. Subject the mixture to a second round of hydrogenation to cleave the aralkyl group.

-

Purification: After catalyst removal and solvent evaporation, purify the final this compound stereoisomer by techniques such as crystallization or column chromatography.

Logical Workflow for Stereoselective Synthesis:

Caption: Workflow for the stereoselective synthesis of this compound.

Chiral Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its constituent enantiomers is a crucial process for obtaining optically pure compounds. Classical chemical resolution using a chiral resolving agent is a widely employed and effective method.

Experimental Protocol: Chiral Resolution using a Chiral Acid

Objective: To separate a racemic mixture of this compound into its enantiomers by forming diastereomeric salts with a chiral acid.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)

-

Methanol or another suitable solvent

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware for crystallization and extraction

Procedure:

-

Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of one of the diastereomeric salts.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate will contain the other diastereomeric salt.

-

Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and basify the solution with a sodium hydroxide solution to liberate the free amine.

-

Extraction: Extract the liberated enantiomer with an organic solvent.

-

Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.

Logical Flow of Chiral Resolution:

Caption: Process flow for the chiral resolution of this compound.

Characterization of Stereoisomers

The individual stereoisomers of this compound can be distinguished by their unique physical and spectroscopic properties. The following table summarizes key characterization data for related phenylpropanolamine stereoisomers, which can serve as a reference for the analysis of this compound isomers.

| Stereoisomer | Melting Point (°C) | Specific Rotation ([α]D) | Spectroscopic Data (1H NMR, 13C NMR) |

| (1R,2R) | Data not available | Data not available | Characteristic shifts for the methine and methylene protons and carbons are expected. |

| (1S,2S) | Data not available | Data not available | Mirror image NMR spectra to the (1R,2R) isomer in a chiral environment. |

| (1R,2S) | Data not available | Data not available | Distinct NMR spectra from the (R,R)/(S,S) pair due to different spatial arrangement. |

| (1S,2R) | Data not available | Data not available | Mirror image NMR spectra to the (1R,2S) isomer in a chiral environment. |

Potential Biological Significance and Signaling Pathways

While specific studies on the differential biological activities of this compound stereoisomers are limited, the stereochemistry of related phenylpropanolamines is known to be a critical determinant of their pharmacological effects. For instance, the stereoisomers of ephedrine and pseudoephedrine exhibit distinct activities at adrenergic receptors. It is plausible that the stereoisomers of this compound could also display differential interactions with biological targets such as receptors or enzymes.

Further research is warranted to elucidate the specific pharmacological profiles of each stereoisomer and to identify any relevant signaling pathways that may be modulated in a stereospecific manner.

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical differential binding of stereoisomers to a GPCR.

Conclusion

The stereochemistry of this compound is a fundamental aspect that governs its properties and potential applications. This guide has provided an overview of the synthetic and resolution strategies available to access its stereochemically pure forms. While detailed characterization and biological activity data for all four stereoisomers require further investigation, the methodologies and principles outlined herein provide a solid foundation for researchers and professionals in the fields of drug discovery and chemical synthesis to advance their work with this versatile chiral molecule. The development of robust and efficient stereoselective synthetic routes and a deeper understanding of the stereospecific biological effects of each isomer will be crucial for unlocking the full potential of this compound.

The Medicinal Chemistry of 1-Amino-3-phenylpropan-2-ol: A Versatile Scaffold for CNS Disorders, Inflammation, and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-amino-3-phenylpropan-2-ol scaffold, commonly known as phenylalaninol, has emerged as a privileged structure in medicinal chemistry. Derived from the natural amino acid phenylalanine, this chiral β-amino alcohol serves as a versatile starting material for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including a primary amine, a secondary alcohol, and a benzyl moiety, provide multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide explores the significant potential of the this compound core in the development of novel therapeutics, with a focus on its applications as a modulator of monoamine neurotransmission, an inhibitor of inflammatory pathways, and as a foundation for anticancer agents.

Modulation of Monoamine Neurotransmission

The phenylalaninol scaffold has proven to be a particularly fruitful starting point for the development of agents that modulate the levels of monoamine neurotransmitters, such as dopamine and norepinephrine, in the synapse. This has led to the successful development of therapeutics for disorders characterized by excessive daytime sleepiness.

Norepinephrine-Dopamine Releasing Agents (NDRAs) and Reuptake Inhibitors (NDRIs)

Phenylalaninol itself acts as a norepinephrine-preferring norepinephrine-dopamine releasing agent (NDRA)[1]. More significantly, a derivative of D-phenylalaninol, Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate), is a clinically approved dual-acting dopamine and norepinephrine reuptake inhibitor (DNRI)[2]. It is used for the treatment of excessive daytime sleepiness in patients with narcolepsy or obstructive sleep apnea (OSA)[2][3][4].

The mechanism of action of solriamfetol involves binding to and inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain[2][5][6]. This enhanced noradrenergic and dopaminergic signaling promotes wakefulness[2][5]. Unlike amphetamines, solriamfetol does not induce the release of monoamines, which may contribute to its lower potential for abuse[2][5].

Quantitative Data for Phenylalaninol and Solriamfetol

| Compound | Target | Activity | Value | Reference |

| Phenylalaninol | Norepinephrine Release | EC₅₀ | 106 nM | [1] |

| Dopamine Release | EC₅₀ | 1,355 nM | [1] | |

| Serotonin Release | EC₅₀ | >10,000 nM | [1] | |

| Solriamfetol | Dopamine Transporter (DAT) | Kᵢ | 14.2 µM | [5] |

| Norepinephrine Transporter (NET) | Kᵢ | 3.7 µM | [5] | |

| Dopamine Uptake Inhibition | IC₅₀ | 2.9 µM | [5][6] | |

| Norepinephrine Uptake Inhibition | IC₅₀ | 4.4 µM | [5][6] |

Signaling Pathway: Noradrenergic Synapse Modulation

The following diagram illustrates the mechanism of action of NDRAs and NDRIs at a noradrenergic synapse.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]

- 3. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]

- 4. Solriamfetol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

Safety and handling precautions for 1-Amino-3-phenylpropan-2-ol

An In-depth Technical Guide to the Safe Handling of 1-Amino-3-phenylpropan-2-ol

This guide provides comprehensive safety and handling information for this compound (CAS No: 50411-26-2), intended for researchers, scientists, and professionals in drug development. The information herein is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and necessary precautions.

Hazard Identification and Classification

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.

GHS Pictograms:

Signal Word: Danger/Warning[1][2]

Hazard Statements:

The hazard statements for this compound can vary, indicating different levels of severity, potentially due to impurities, different isomers, or varying concentrations. It is crucial to consult the specific SDS provided by the supplier.

-

Corrosive Hazards: H314 - Causes severe skin burns and eye damage.[1][3] H318 - Causes serious eye damage.[1]

-

Irritant Hazards: H315 - Causes skin irritation.[2] H319 - Causes serious eye irritation.[2]

-

Acute Toxicity: H302 - Harmful if swallowed.[2] H332 - Harmful if inhaled.[2]

-

Respiratory Hazards: H335 - May cause respiratory irritation.[2][4]

Quantitative Safety Data

The following table summarizes the key quantitative and qualitative safety data for this compound.

| Parameter | Value | Reference |

| GHS Hazard Statements | H302, H314, H315, H318, H319, H332, H335 | [1][2][3] |

| Precautionary Statements | P260, P261, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P235, P501 | [1][5] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Inhalation: Remove person to fresh air and keep comfortable for breathing. Ingestion: Rinse mouth. Do NOT induce vomiting. | [1][3][6] |

| Fire Fighting Measures | Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Unsuitable Extinguishing Media: Do not use a water jet. Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [4][6][7] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store locked up. Store under an inert atmosphere. | [1][6][7][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4][5][6] |

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not extensively published, the following are general methodologies for assessing the types of hazards identified.

a) Skin Corrosion/Irritation Testing (OECD TG 431 & 439)

-

Principle: To assess the potential of a substance to cause skin corrosion or irritation.

-

Methodology (In Vitro):

-

A reconstructed human epidermis (RhE) model is used.

-

The test chemical is applied topically to the tissue surface.

-

After a defined exposure period, the chemical is removed, and the tissue is rinsed.

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

The reduction in cell viability compared to negative controls determines the classification as corrosive or irritant.

-

b) Serious Eye Damage/Irritation Testing (OECD TG 492)

-

Principle: To evaluate the potential of a substance to cause serious eye damage or irritation.

-

Methodology (In Vitro):

-

A reconstructed human cornea-like epithelium (RhCE) model is employed.

-

The test substance is applied to the epithelial surface.

-

Following exposure and a post-exposure incubation period, cell viability is determined.

-

The level of cell viability reduction indicates the potential for eye irritation or serious eye damage.

-

c) Acute Oral Toxicity Testing (OECD TG 423)

-

Principle: To determine the acute oral toxicity of a substance.

-

Methodology:

-

A single dose of the substance is administered orally to a group of fasted animals (typically rodents).

-

Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

The procedure is repeated with increasing or decreasing doses to identify a dose that causes mortality or evident toxicity.

-

The results are used to classify the substance based on its LD50 (the dose that is lethal to 50% of the test animals).

-

Visualization of Safety Assessment Workflow

The following diagram illustrates a general workflow for the chemical safety assessment of a substance like this compound.

Caption: Chemical Safety Assessment Workflow.

Handling and Storage Precautions

Engineering Controls:

-

Handle the product only in a closed system or provide appropriate exhaust ventilation.[6]

-

Ensure adequate ventilation, especially in confined areas.[6]

-

Eyewash stations and safety showers must be close to the workstation location.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][8] A lab coat and gloves are essential.[7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][8]

Handling Procedures:

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3][6]

-

Do not get in eyes, on skin, or on clothing.[6]

-

Wash face, hands, and any exposed skin thoroughly after handling.[3][6]

-

Avoid formation of dust and aerosols.[4]

Storage Conditions:

-

Store in a corrosives area.[6]

-

Store under an inert atmosphere as the material may be air-sensitive.[6][7]

First-Aid Measures

-

General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[3][6]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water.[3][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][6]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4][6] A self-contained breathing apparatus should be used to avoid inhalation of the product.[7]

-

Environmental Precautions: Do not let the product enter drains.[4]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container. For large spills, use a shovel to put the material into a waste disposal container.[7]

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Possibility of Hazardous Reactions: None under normal processing.

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks.[6]

-

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][6]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[3][6][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4][8] The available data suggests that it can cause burns or irritation to the skin and eyes and may be harmful if swallowed or inhaled.

Disposal Considerations

Waste from residues/unused products should be disposed of in accordance with local and national regulations. Dispose of contents/container to an approved waste disposal plant.[4][5][6] Do not empty into drains.[3] Contaminated packaging should be disposed of as unused product.[4]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemical-label.com [chemical-label.com]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. peptide.com [peptide.com]